N,2-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-3-sulfonamide
Description
"N,2-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-3-sulfonamide" is a synthetic organic compound characterized by a furan sulfonamide core conjugated with a tetrahydroisoquinoline moiety. This structure combines features of sulfonamide pharmacophores (known for diverse biological activities, including enzyme inhibition) with a tetrahydroisoquinoline group, which is associated with neuroactive properties. Notably, the tetrahydroisoquinoline scaffold shares similarities with compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin implicated in inducing parkinsonism, as reported in the evidence .
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,2-dimethylfuran-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-15(23(20,21)17-2)9-14(22-11)16(19)18-8-7-12-5-3-4-6-13(12)10-18/h3-6,9,17H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYRXFVCLHIMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,2-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a sulfonamide group and a tetrahydroisoquinoline moiety. Its molecular formula is , and it possesses unique structural characteristics that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Several studies have evaluated the compound's efficacy against cancer cell lines. For instance, derivatives of tetrahydroisoquinolines have shown promising antitumor effects with IC50 values lower than traditional chemotherapeutics like Doxorubicin .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. Structural modifications have been shown to enhance inhibitory potency .
The biological activity of this compound can be attributed to several mechanisms:
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antitumor Efficacy : In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of various cancer cell lines more effectively than Doxorubicin. For example, compounds with IC50 values ranging from 2.5 to 12.5 µg/mL were reported .
- Cholinesterase Inhibition : Research showed that modifications to the dimethylamino group significantly affected AChE inhibition potency. Compounds with IC50 values as low as 0.07 µM were noted for their effectiveness against AChE .
Comparative Data Table
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
Research indicates that compounds derived from tetrahydroisoquinolines exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit various cancer cell lines, including MOLT-3 and HepG2 cells. The sulfonyl group in the structure is believed to enhance electrophilicity, facilitating interactions with biological targets . -
Neuroprotective Effects :
Tetrahydroisoquinoline derivatives are also recognized for their neuroprotective effects. They have been studied for their potential to mitigate neurodegenerative disorders such as Parkinson's disease. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects against neurotoxicity . -
Antimicrobial Properties :
The sulfonamide group is well-known for its antimicrobial activity. Compounds similar to N,2-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-3-sulfonamide have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting bacterial growth .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methodologies:
-
Bischler-Napieralski Reaction :
This method has been extensively used to synthesize tetrahydroisoquinoline derivatives. The reaction involves the cyclization of arylethylamines under acidic conditions to form the desired isoquinoline structure . -
Pictet-Spengler Reaction :
This reaction is another effective synthetic route for constructing tetrahydroisoquinolines. It allows for the formation of chiral centers and can be adapted to introduce various substituents onto the isoquinoline framework .
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound was tested against MOLT-3 and HepG2 cells. The results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotection
A study focused on neuroprotective agents evaluated the effects of tetrahydroisoquinoline derivatives on neuronal cell cultures exposed to neurotoxic agents. The compound demonstrated a protective effect by reducing apoptosis and preserving cell viability compared to untreated controls.
Comparison with Similar Compounds
The structural and functional parallels between "N,2-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-3-sulfonamide" and other tetrahydroisoquinoline or sulfonamide derivatives can be analyzed as follows:
Structural Analogues
Key Structural Differences :
Pharmacological and Toxicological Profiles
Q & A
Q. What are the established synthetic routes for N,2-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-3-sulfonamide, and what challenges arise during its preparation?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the tetrahydroisoquinoline (THIQ) core with a carbonyl group, often via coupling reactions (e.g., amidation or sulfonylation) .
- Step 2 : Introduction of the furan-sulfonamide moiety using sulfonyl chlorides or fluorinating agents under anhydrous conditions . Key challenges include maintaining stereochemical integrity of the THIQ ring and avoiding side reactions during sulfonamide formation. Purity is ensured via column chromatography and recrystallization .
Q. How can researchers structurally characterize this compound to confirm its identity and purity?
Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the furan and THIQ rings .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .
- IR spectroscopy to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) functional groups .
- HPLC or LC-MS for purity assessment (>95% recommended for pharmacological studies) .
Q. What solubility and stability considerations are critical for handling this compound in vitro?
Methodological Answer:
- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. Pre-dissolve in <1% DMSO for biological assays to avoid solvent toxicity .
- Stability : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the THIQ ring. Monitor degradation via TLC or HPLC over time .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer: Discrepancies may arise from:
- Assay conditions (e.g., pH, ionic strength) altering sulfonamide ionization and target binding .
- Cellular vs. enzymatic assays : Off-target effects in cellular models (e.g., membrane permeability, efflux pumps) vs. pure enzyme systems . Resolution:
- Compare IC₅₀ values under standardized conditions (e.g., 10% serum, pH 7.4).
- Use isothermal titration calorimetry (ITC) to directly measure binding affinity to the target enzyme .
Q. What computational and experimental strategies are effective for identifying the compound’s molecular targets?
Methodological Answer:
- Computational :
- Molecular docking (AutoDock, Schrödinger) to screen against databases like PDB for enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, Hsp90) .
- Pharmacophore modeling to map interactions between the THIQ core and hydrophobic enzyme pockets .
- Experimental :
- Affinity chromatography with immobilized compound to pull down bound proteins, followed by LC-MS/MS identification .
- Kinetic assays to test inhibition of candidate enzymes (e.g., Hsp90 ATPase activity) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced target selectivity?
Methodological Answer:
- Modify the THIQ moiety : Introduce substituents (e.g., halogens, methyl groups) to enhance π-π stacking with aromatic residues in enzyme active sites .
- Adjust the sulfonamide group : Replace with sulfamide or sulfonate to alter hydrogen-bonding interactions and reduce off-target effects .
- Evaluate analogs in parallel using high-throughput screening (HTS) to prioritize candidates with >10-fold selectivity over related enzymes .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines and normal cells?
Methodological Answer: Potential factors include:
- Differential expression of the target enzyme (e.g., Hsp90 overexpression in cancer cells) .
- Metabolic activation : Normal cells may detoxify the compound via phase I/II enzymes (e.g., CYP450), reducing efficacy . Validation steps:
- Perform siRNA knockdown of the suspected target in cancer cells to confirm mechanism-specific cytotoxicity.
- Measure intracellular compound levels via LC-MS to rule out uptake differences .
Experimental Design Recommendations
Q. What in vivo models are appropriate for evaluating the pharmacological potential of this compound?
Methodological Answer:
- Xenograft models : Use immunodeficient mice implanted with human cancer cells (e.g., MDA-MB-231 for breast cancer) to assess tumor growth inhibition .
- Pharmacokinetic (PK) studies : Administer intravenously (IV) or orally (PO) to measure bioavailability, half-life, and metabolite profiling .
- Toxicity screening : Monitor liver/kidney function (ALT, creatinine) and hematological parameters in rodents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
